Cas no 2680879-05-2 (4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid)

4-Oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid is a specialized organic compound featuring a trifluoroacetamido group and a ketone-functionalized butanoic acid moiety. Its structural design makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing trifluoromethylated aromatic motifs. The presence of both a reactive ketone and carboxylic acid group allows for versatile derivatization, enabling further functionalization or conjugation. The trifluoroacetamido group enhances metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is typically employed in research settings for developing bioactive molecules, where its well-defined reactivity and purity are critical for reproducible results. Storage under inert conditions is recommended to preserve stability.
4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid structure
2680879-05-2 structure
Product name:4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid
CAS No:2680879-05-2
MF:C12H10F3NO4
MW:289.207314014435
CID:5637145
PubChem ID:165931124

4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
    • 2680879-05-2
    • EN300-28287794
    • 4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid
    • Inchi: 1S/C12H10F3NO4/c13-12(14,15)11(20)16-8-3-1-7(2-4-8)9(17)5-6-10(18)19/h1-4H,5-6H2,(H,16,20)(H,18,19)
    • InChI Key: YAYNSXNMNHECNP-UHFFFAOYSA-N
    • SMILES: FC(C(NC1C=CC(=CC=1)C(CCC(=O)O)=O)=O)(F)F

Computed Properties

  • Exact Mass: 289.05619229g/mol
  • Monoisotopic Mass: 289.05619229g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 83.5Ų

4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28287794-10.0g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28287794-5g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2
5g
$1572.0 2023-09-08
Enamine
EN300-28287794-1.0g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28287794-5.0g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28287794-0.5g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28287794-0.05g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28287794-1g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2
1g
$541.0 2023-09-08
Enamine
EN300-28287794-0.25g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28287794-0.1g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28287794-2.5g
4-oxo-4-[4-(2,2,2-trifluoroacetamido)phenyl]butanoic acid
2680879-05-2 95.0%
2.5g
$1063.0 2025-03-19

Additional information on 4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid

4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid (CAS No. 2680879-05-2): An Emerging Compound in Medicinal Chemistry

4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid (CAS No. 2680879-05-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of trifluoroacetamides, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.

The chemical structure of 4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid is characterized by a substituted phenyl ring and a trifluoroacetamide group. The presence of the trifluoroacetyl moiety imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The carboxylic acid group further adds to its versatility in forming various derivatives and conjugates.

The synthesis of 4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid has been reported using several methods. One common approach involves the reaction of 4-(aminophenyl)butyric acid with trifluoroacetic anhydride under controlled conditions. This method yields high purity and good yields, making it suitable for large-scale production. Another synthetic route involves the condensation of 4-hydroxybutyric acid with 4-(trifluoroacetamido)benzaldehyde followed by oxidation to form the desired product.

Recent studies have explored the biological activities of 4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid. One notable application is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This activity is attributed to its ability to modulate signaling pathways involved in inflammation.

Beyond its anti-inflammatory properties, 4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid has also been investigated for its anticancer potential. Preliminary studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. These findings suggest that this compound may have therapeutic value in the treatment of certain types of cancer.

In addition to its direct biological effects, 4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid has been explored as a building block for the synthesis of more complex molecules with enhanced pharmacological properties. For example, conjugation with targeting ligands or delivery systems can improve its bioavailability and specificity towards specific tissues or cells.

The safety profile of 4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid is an important consideration for its potential use in therapeutic applications. Preclinical studies have shown that it exhibits low toxicity at effective concentrations in vitro and in animal models. However, further investigations are needed to fully assess its safety and efficacy in humans.

In conclusion, 4-oxo-4-4-(2,2,2-trifluoroacetamido)phenylbutanoic acid (CAS No. 2680879-05-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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